molecular formula C22H24N2O2 B5885343 2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione

2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B5885343
M. Wt: 348.4 g/mol
InChI Key: BOXCYCKRNCSQSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione, also known as MI-1, is a small molecule inhibitor of the MDM2-p53 protein-protein interaction. MI-1 has been shown to be effective in inhibiting the growth of various cancer cells in vitro and in vivo.

Mechanism of Action

2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione inhibits the MDM2-p53 protein-protein interaction, which is a critical pathway for the regulation of the p53 tumor suppressor protein. MDM2 is an E3 ubiquitin ligase that targets p53 for degradation, while p53 is a transcription factor that regulates the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis. By inhibiting the MDM2-p53 interaction, 2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione stabilizes p53 and promotes its transcriptional activity, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, 2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione has been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth and metastasis. 2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the activity of the HIF-1α transcription factor, which is involved in the regulation of cellular responses to hypoxia. Finally, 2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione has been shown to have anti-inflammatory activity, which may be useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione is its specificity for the MDM2-p53 interaction. This specificity allows for the selective targeting of cancer cells while sparing normal cells. However, 2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione has some limitations for lab experiments. 2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, 2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione has a relatively short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of 2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione. One direction is the development of more potent and selective 2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione analogs. Another direction is the investigation of the potential of 2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione as a combination therapy with other anti-cancer agents. Finally, the study of the anti-inflammatory activity of 2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione may lead to its potential use in the treatment of various inflammatory diseases.

Synthesis Methods

2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione can be synthesized using a multi-step process. The first step involves the preparation of 3-methyl-5-(4-methyl-1-piperidinyl)benzaldehyde from 3-methylbenzaldehyde and 4-methylpiperidine. The second step involves the reaction of 3-methyl-5-(4-methyl-1-piperidinyl)benzaldehyde with isatin to form the 2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione precursor. The final step involves the reduction of the precursor to 2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione using sodium borohydride.

Scientific Research Applications

2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia cells. 2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.

properties

IUPAC Name

2-[[3-methyl-5-(4-methylpiperidin-1-yl)phenyl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-15-7-9-23(10-8-15)18-12-16(2)11-17(13-18)14-24-21(25)19-5-3-4-6-20(19)22(24)26/h3-6,11-13,15H,7-10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXCYCKRNCSQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC(=CC(=C2)CN3C(=O)C4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[3-Methyl-5-(4-methylpiperidin-1-yl)phenyl]methyl]isoindole-1,3-dione

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